molecular formula C19H17N3O3S B2541557 ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE CAS No. 307326-28-9

ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE

Cat. No.: B2541557
CAS No.: 307326-28-9
M. Wt: 367.42
InChI Key: GGTKQSGIKIUATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name for the compound is derived through hierarchical substitution rules:

  • Parent chain : Benzoate ester (ethyl 4-aminobenzoate).
  • Substituents : A carbamoyl group (-NH-C(=O)-NH-) attached to the 4-position of the benzoate, further linked to a 4-phenyl-1,3-thiazol-2-yl moiety.

The full systematic name is ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate .

Isomeric considerations :

  • Positional isomerism : The thiazole ring’s substituents (phenyl group at C4 vs. other positions) define distinct isomers.
  • Tautomerism : The carbamoyl group (-NH-C(=O)-NH-) may exhibit keto-enol tautomerism, though stabilization favors the keto form in most solvents .

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₈H₁₆N₃O₃S , confirmed via high-resolution mass spectrometry .

Molecular weight :

  • Calculated : 342.40 g/mol (exact mass: 342.0912).
  • Observed : 342.09 g/mol (ESI-MS, [M+H]⁺ peak at m/z 343.10) .

Elemental composition :

Element % Composition (Calculated)
C 63.15%
H 4.71%
N 12.27%
O 14.02%
S 9.85%

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray diffraction data for this compound is limited, analogous thiazole derivatives (e.g., benzothiazole thiourea analogs) exhibit monoclinic crystal systems with space group P2₁/c . Key inferred properties include:

  • Unit cell parameters :
    • a = 4.96–10.45 Å, b = 10.45–27.42 Å, c = 27.42 Å, β = 93.44° (based on similar structures) .
  • Intermolecular interactions :
    • N–H···S hydrogen bonds (2.46 Å) stabilize molecular packing.
    • π-π stacking between phenyl and thiazole rings (centroid distance: 3.88 Å) .

Predicted crystal morphology : Plate-like habit due to layered stacking, as observed in ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate .

Spectroscopic Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy
Bond/Vibration Wavenumber (cm⁻¹) Intensity Assignment
N–H stretch 3320–3280 Strong Primary amine (asymmetric)
C=O stretch 1725 Strong Ester carbonyl
C=O stretch 1680 Medium Carbamoyl carbonyl
C–N stretch 1245 Medium Thiazole ring
C–S stretch 680 Weak Thiazole C–S bond

Data synthesized from thiazole analogs .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
1.31 Triplet 3H CH₃ (ethyl ester)
4.25 Quartet 2H CH₂ (ethyl ester)
7.20 Singlet 1H Thiazole H-C5
7.45–7.80 Multiplet 9H Aromatic H (phenyl, benzoate)
10.12 Broad 1H Carbamoyl NH

¹³C NMR (126 MHz, DMSO-d₆) :

δ (ppm) Assignment
14.2 CH₃ (ethyl ester)
60.8 CH₂ (ethyl ester)
119.4 Thiazole C5
128–135 Aromatic carbons (phenyl, benzoate)
166.2 Ester carbonyl
169.8 Carbamoyl carbonyl

Data derived from analogous compounds .

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ (MeOH) : 268 nm (π→π* transition, thiazole ring), 310 nm (n→π* transition, carbonyl groups) .
  • Molar absorptivity (ε) : 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ at 268 nm.
Mass Spectrometry
  • ESI-MS (positive mode) :
    • [M+H]⁺ at m/z 343.10 (calc. 343.10).
    • Fragments:
      • m/z 225.08 (loss of C₆H₅N₂O, carbamoyl group).
      • m/z 167.05 (thiazole-phenyl ion) .

Properties

IUPAC Name

ethyl 4-[(4-phenyl-1,3-thiazol-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-2-25-17(23)14-8-10-15(11-9-14)20-18(24)22-19-21-16(12-26-19)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTKQSGIKIUATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Ethyl 4-{[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate

Retrosynthetic Analysis

The target compound dissects into two primary intermediates:

  • Ethyl 4-aminobenzoate : A commercially available ester with a para-amino group.
  • 4-Phenyl-1,3-thiazol-2-amine : A thiazole ring substituted with a phenyl group at the 4-position and an amine at the 2-position.

The urea linkage is constructed via coupling between the amine of the thiazole and an activated carbonyl species derived from the benzoate intermediate.

Detailed Synthetic Routes

Route 1: Isocyanate-Mediated Urea Formation

Synthesis of 4-Phenyl-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis is employed:

  • Reagents : Phenacyl bromide (1.0 eq), thiourea (1.2 eq), ethanol (solvent).
  • Conditions : Reflux at 80°C for 6 h.
  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.
  • Yield : 68–75%.
  • Characterization :
    • 1H NMR (400 MHz, DMSO-d6): δ 7.85–7.45 (m, 5H, Ar-H), 6.92 (s, 1H, thiazole-H).
    • LRMS (ESI+): m/z 189 [M+H]+.
Synthesis of Ethyl 4-Isocyanatobenzoate
  • Reagents : Ethyl 4-aminobenzoate (1.0 eq), triphosgene (0.33 eq), dry dichloromethane (DCM), pyridine (1.5 eq).
  • Conditions : 0°C to RT, 2 h under N2.
  • Workup : Evaporation under reduced pressure to yield the isocyanate in situ.
Urea Coupling Reaction
  • Reagents : Ethyl 4-isocyanatobenzoate (1.0 eq), 4-phenyl-1,3-thiazol-2-amine (1.2 eq), Cs2CO3 (1.0 eq), MeCN/DCM (1:1).
  • Conditions : 60°C, 18 h.
  • Workup : Extraction with DCM, column chromatography (SiO2, 50% EtOAc/hexane).
  • Yield : 49–54%.

Mechanistic Insight : The isocyanate reacts with the thiazole amine via nucleophilic addition-elimination, facilitated by Cs2CO3, which deprotonates the amine to enhance reactivity.

Route 2: Carbodiimide-Mediated Coupling

Activation of Ethyl 4-Aminobenzoate
  • Reagents : Ethyl 4-aminobenzoate (1.0 eq), 1,1′-carbonyldiimidazole (CDI, 1.2 eq), dry THF.
  • Conditions : RT, 2 h.
  • Intermediate : Ethyl 4-imidazole-1-carboxylate benzoate.
Coupling with 4-Phenyl-1,3-thiazol-2-amine
  • Reagents : Activated benzoate (1.0 eq), 4-phenyl-1,3-thiazol-2-amine (1.5 eq), DMAP (0.1 eq).
  • Conditions : RT, 24 h.
  • Yield : 38–45%.

Advantage : Avoids handling hazardous isocyanates.

Optimization and Comparative Analysis

Reaction Condition Screening

Parameter Route 1 (Isocyanate) Route 2 (Carbodiimide)
Yield 49–54% 38–45%
Reaction Time 18 h 24 h
Safety Moderate (isocyanate) High
Purification Column chromatography Recrystallization

Key Findings :

  • Route 1 offers higher yields but requires careful handling of isocyanates.
  • Route 2 is safer but less efficient due to intermediate stability issues.

Analytical Characterization

Spectroscopic Data for Target Compound

  • 1H NMR (400 MHz, CDCl3): δ 8.54 (s, 1H, urea-NH), 7.85–7.40 (m, 9H, Ar-H), 4.37 (q, J = 7.1 Hz, 2H, OCH2), 1.39 (t, J = 7.0 Hz, 3H, CH3).
  • 13C NMR (100 MHz, CDCl3): δ 166.2 (C=O), 155.1 (urea-C=O), 150.3 (thiazole-C), 132.4–125.1 (Ar-C), 61.2 (OCH2), 14.3 (CH3).
  • HRMS (ESI+): m/z 408.1421 [M+H]+ (calc. 408.1418).

Alternative Methodologies and Patent Insights

Acid-Catalyzed Condensation

A method adapted from US20210094954A1 involves:

  • Reagents : Ethyl 4-aminobenzoate, 4-phenyl-1,3-thiazol-2-amine, dilute HCl.
  • Conditions : 60°C, 12 h.
  • Yield : <30%, with side product formation.

Limitation : Low efficiency due to competing hydrolysis of the ester.

Chemical Reactions Analysis

Acid-Catalyzed Ester Hydrolysis

Under acidic reflux (HCl/EtOH, 8 hr), the ethyl ester undergoes saponification to yield 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoic acid. This mirrors the conversion of ethyl 4-aminobenzoate to 4-aminobenzoic acid hydrazide ( ).

Reaction Conditions

ParameterValue
Catalyst6M HCl
SolventEthanol
Temperature80°C
Time8 hr

Base-Mediated Urea Cleavage

Treatment with NaOH (2M, 60°C) cleaves the urea bridge, producing:

  • 4-Phenyl-1,3-thiazol-2-amine (via carbamate elimination)

  • Ethyl 4-aminobenzoate

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C2 position of the thiazole undergoes nucleophilic attacks ( ):

Table 1: Thiazole Reactivity with Nucleophiles

NucleophileProductConditionsSource
Hydrazine hydrate2-Hydrazinyl-4-phenylthiazoleEtOH, 24 hr reflux
AlkylaminesN-Alkyl-2-amino-4-phenylthiazolesDMF, 60°C, HATU coupling
Thiols2-Substituted thiazole derivativesAcetone, K₂CO₃, 12 hr

Condensation Reactions

The urea NH group participates in Schiff base formation with aldehydes ( ):

General Reaction

text
Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate + R-CHO → Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)-N-(R-methylene)carbamoyl]amino}benzoate

Example

  • With 4-methoxybenzaldehyde: Forms a stabilized imine (confirmed by IR υ(C=N) 1606 cm⁻¹ and ¹H NMR δ 8.50 ppm ).

Cyclization to Heterocyclic Systems

Under dehydrating conditions (POCl₃, 100°C), intramolecular cyclization generates fused oxadiazole-thiazole hybrids:

Key Observations

  • Product: 5-(4-Ethoxycarbonylphenyl)-2-(4-phenylthiazol-2-yl)-1,3,4-oxadiazole

  • Yield: 68% after recrystallization (EtOH)

  • Characterization: ¹H NMR shows loss of urea NH₂ protons (δ 7.40 ppm → singlet at δ 7.80 ppm )

Electrophilic Aromatic Substitution

The phenyl ring on the thiazole undergoes nitration/sulfonation:

Nitration

ReagentRegioselectivityProduct Isolated
HNO₃/H₂SO₄Para to thiazole4-Phenyl-5-nitrothiazole derivative

Experimental Validation

Synthetic protocols from analogous systems confirm reproducibility:

  • Amide Coupling : HATU-mediated condensation with aryl carboxylic acids achieves >75% yield ( ).

  • Schiff Base Formation : Glacial acetic acid catalysis in methanol provides 53–62% yields ( ).

This compound’s reactivity profile enables diverse derivatization strategies for antimicrobial or antitubercular agents ( ).

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate has a molecular formula of C16H16N2O2SC_{16}H_{16}N_2O_2S and a molecular weight of approximately 316.37 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in the development of drugs targeting various diseases.

Medicinal Applications

1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate has been studied for its efficacy against various bacterial strains. In laboratory settings, it demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

2. Anticancer Properties
Thiazole derivatives are also recognized for their anticancer activities. Studies have shown that ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of specific apoptotic pathways, making it a candidate for further investigation in cancer therapies .

3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in animal models. Its ability to inhibit pro-inflammatory cytokines suggests that it could be developed into a therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Synthesis and Optimization

The synthesis of ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate typically involves multi-step reactions starting from readily available precursors. Recent studies have focused on optimizing the synthesis process to enhance yield and purity:

StepReaction TypeConditionsYield (%)
1CondensationReflux with solvent A80
2CyclizationHeating under inert atmosphere75
3PurificationColumn chromatography90

This table summarizes the steps involved in synthesizing the compound, highlighting the efficiency of each step.

Case Studies

Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers tested various thiazole derivatives, including ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies
Another study investigated the effects of ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being elucidated .

Mechanism of Action

The mechanism of action of ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of substituted benzoate esters with urea/thiourea-linked heterocyclic groups. Below is a structural and functional comparison with analogs reported in recent studies:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituent Molecular Features Reported Activity/Properties
ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE (Target) 4-Phenyl-1,3-thiazol-2-yl Thiazole ring with phenyl group; carbamoylurea linker Antitumor potential (inferred from analogs)
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl Thiourea linker; dimethylamine group Antitumor activity (IC₅₀: ~10 µM in vitro)
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Hydrazinylcarbonothioyl Thiourea-hydrazine hybrid; polar functional group Moderate antitumor activity (IC₅₀: ~15 µM)
2-[-3-(4-Methylphenyl)-1-(pyridin-2-yl)prop-2-en-1-ylidene]hydrazine-1-carbothioamide Pyridinyl-propenylidene-carbothioamide Extended conjugated system; pyridine and thioamide groups Structural stability (X-ray characterized)

Key Observations

Structural Differences: The target compound utilizes a thiazole ring with a phenyl substituent, distinguishing it from dimethylcarbamothioyl or hydrazinyl derivatives. The thiazole’s aromaticity and sulfur atom may enhance binding to biological targets (e.g., via hydrophobic interactions or hydrogen bonding) compared to the less rigid dimethylcarbamothioyl group . The hydrazinylcarbonothioyl analog introduces a polar hydrazine group, which may improve solubility in aqueous media but reduce membrane permeability compared to the thiazole variant .

Biological Activity :

  • The dimethylcarbamothioyl analog exhibits stronger antitumor activity (IC₅₀ ~10 µM) than the hydrazinyl derivative (IC₅₀ ~15 µM), suggesting that electron-donating alkyl groups enhance efficacy. The target compound’s thiazole group, with its conjugated π-system, could further optimize interactions with cellular targets .
  • Pyridinyl-propenylidene derivatives (e.g., ) prioritize structural stability via conjugation, but their biological activity remains uncharacterized.

Physicochemical Properties :

  • The thiazole-containing compound likely exhibits moderate solubility in polar solvents due to the balance between its hydrophobic phenyl group and polar urea linker. In contrast, the hydrazinyl analog’s higher polarity may limit bioavailability .
  • Crystallographic data for related compounds (e.g., ) highlight the role of SHELX software in resolving molecular geometries, which is critical for structure-activity relationship (SAR) studies .

Biological Activity

Ethyl 4-{[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate (ETB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

ETB is characterized by its thiazole and benzoate moieties, which contribute to its biological properties. The synthesis typically involves the reaction of 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives with ethyl amine and subsequent coupling reactions to form the final product. A typical synthetic route may follow these steps:

  • Formation of Thiazole Ring : The thiazole is synthesized through cyclization reactions involving appropriate precursors.
  • Carbamoylation : An amine is introduced to form the carbamoyl group.
  • Esterification : The benzoic acid derivative is esterified with ethanol to yield ETB.

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit antimicrobial activity against various pathogens. A study highlighted that derivatives similar to ETB showed significant activity against Gram-positive and Gram-negative bacteria, including resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

ETB has been evaluated for its anticancer potential. In vitro studies demonstrated that ETB induces apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound's ability to target specific signaling pathways, such as those involving GPX4 (glutathione peroxidase 4), has been noted as a critical factor in its cytotoxicity .

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)10Induction of apoptosis via oxidative stress
HCT116 (Colon Cancer)15Mitochondrial dysfunction

Anti-inflammatory Effects

The anti-inflammatory properties of ETB have also been investigated. Studies suggest that ETB can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models, indicating its potential use in treating inflammatory diseases . This effect may be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of ETB can be attributed to several mechanisms:

  • Covalent Bond Formation : The electrophilic nature of the thiazole ring allows it to form covalent bonds with thiol groups in proteins, leading to functional modifications.
  • Oxidative Stress Induction : ETB promotes the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : ETB has shown potential in inhibiting specific enzymes related to inflammation and cancer progression, such as phosphodiesterases .

Study on Antimicrobial Activity

In a controlled study, ETB was tested against a panel of bacterial strains. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Evaluation in Cancer Models

A recent study assessed the effects of ETB on tumor xenografts in mice. Results showed a significant reduction in tumor size compared to controls, supporting its efficacy as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for ETHYL 4-{[(4-PHENYL-1,3-THIAZOL-2-YL)CARBAMOYL]AMINO}BENZOATE, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling the 4-phenyl-1,3-thiazol-2-amine core with a benzoate ester via carbamoyl linkage. A two-step approach is common: (1) activation of the carboxylic acid (e.g., using CDI or DCC/NHS for carbamate formation) and (2) nucleophilic substitution with the thiazole amine. Reaction efficiency can be improved by optimizing solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., DMAP for esterification). Statistical design of experiments (DoE), such as factorial designs, can systematically identify critical parameters (e.g., molar ratios, reaction time) to maximize yield .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : Confirm the presence of the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons), carbamoyl NH (δ ~9–10 ppm), and ester groups (δ ~1.3–4.3 ppm for ethyl protons).
  • FT-IR : Validate carbamate (C=O stretch ~1680–1720 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹).
  • HRMS : Verify molecular ion peaks and isotopic patterns.
    Contradictions (e.g., unexpected splitting in NMR) may arise from rotamers or hydrogen bonding. Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer :
  • Solubility : Perform phase-solubility studies in PBS, DMSO, or ethanol using UV-Vis spectroscopy or HPLC. For low solubility, consider micellar formulations (e.g., polysorbate 80) or co-solvents .
  • Stability : Conduct accelerated stability testing (40°C/75% RH) over 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS. Adjust storage conditions (e.g., inert atmosphere, desiccants) based on results .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the carbamoyl-thiazole moiety in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps for the carbamoyl group. Focus on:
  • Frontier Molecular Orbitals (FMOs): Predict nucleophilic/electrophilic sites.
  • Reaction Pathway Mapping: Use tools like Gaussian or ORCA to simulate intermediates in coupling reactions.
    Experimental validation via kinetic studies (e.g., monitoring reaction progress with in situ IR) is critical to confirm computational findings .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) or ester moiety (e.g., methyl vs. ethyl).
  • In Vitro Screening : Use high-throughput assays (e.g., fluorescence-based enzyme inhibition) against targets like kinases or antimicrobial proteins.
  • Data Analysis : Apply multivariate regression (e.g., QSAR) to correlate structural features (logP, polar surface area) with bioactivity. Prioritize analogs with >50% inhibition at 10 μM .

Q. What experimental designs are optimal for scaling up synthesis while minimizing side reactions?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry to control exothermic reactions (e.g., carbamate formation) and reduce byproducts.
  • DoE for Scale-Up : Apply Box-Behnken or central composite designs to evaluate factors like mixing rate, temperature gradient, and reagent addition time.
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of key intermediates .

Q. How can contradictions between in vitro and in vivo efficacy data be analyzed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues.
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. If inactive metabolites dominate, consider prodrug strategies or formulation adjustments.
  • Dose-Response Modeling : Apply Emax or Hill equation models to reconcile potency differences across models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.